molecular formula C18H19Cl2N3 B5664316 N-(4-benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)methanimine

N-(4-benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)methanimine

Cat. No.: B5664316
M. Wt: 348.3 g/mol
InChI Key: VPLQVVWFZJGKDT-UHFFFAOYSA-N
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Description

N-(4-Benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)methanimine is a Schiff base derivative featuring a piperazine core substituted with a benzyl group at the 4-position and a methanimine linkage to a 3,4-dichlorophenyl moiety. This structure combines aromatic chlorination (imparting electron-withdrawing properties) with a flexible piperazine-benzyl system, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors where hydrophobic and electronic interactions are critical. Its synthesis typically involves condensation reactions between substituted anilines and aldehydes, followed by stabilization under acidic conditions .

Properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3/c19-17-7-6-16(12-18(17)20)13-21-23-10-8-22(9-11-23)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLQVVWFZJGKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)methanimine typically involves the reaction of 4-benzylpiperazine with 3,4-dichlorobenzaldehyde under specific conditions. The reaction may be carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions may convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including as an antipsychotic, antidepressant, or anxiolytic agent.

    Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)methanimine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-substituted piperazinyl methanimines. Below is a detailed comparison with analogs reported in the literature:

Structural Variations

Compound Name Key Structural Features Substituent Effects
N-(4-Benzylpiperazin-1-yl)-1-(3,4-dichlorophenyl)methanimine (Target) - 4-Benzylpiperazine
- 3,4-Dichlorophenyl methanimine
- Dichlorophenyl: Strong electron-withdrawing, lipophilic
- Benzyl: Moderate steric bulk
(E)-N-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine - 4-Chlorobenzylpiperazine
- 3-Phenoxyphenyl methanimine
- Chlorobenzyl: Enhanced lipophilicity
- Phenoxy: Electron-rich, polarizable
(E)-N-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-chloro-3-nitrophenyl)methanimine - 2-Methoxyphenylpiperazine
- 4-Chloro-3-nitrophenyl methanimine
- Methoxy: Electron-donating, increases solubility
- Nitro: Strong electron-withdrawing, redox-active
(E)-N-(4-Fluorophenyl)-1-(4-(trifluoromethyl)phenyl)methanimine - 4-Fluorophenyl
- 4-Trifluoromethylphenyl
- Fluorine and CF3: High electronegativity, metabolic stability
- No piperazine core
1-[5-(2,5-Dichlorophenyl)furan-2-yl]-N-(4-methylpiperazin-1-yl)methanimine - 4-Methylpiperazine
- 2,5-Dichlorophenyl-furan
- Furan: Altered aromatic interactions
- Methylpiperazine: Reduced steric hindrance

Physicochemical Properties

  • Lipophilicity : The 3,4-dichlorophenyl and benzyl groups in the target compound confer high lipophilicity, favoring membrane permeability. In contrast, methoxy-substituted analogs (e.g., ) exhibit improved aqueous solubility.
  • Steric Considerations : Benzyl and chlorobenzyl groups () introduce moderate steric bulk, whereas methylpiperazine () minimizes hindrance.

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